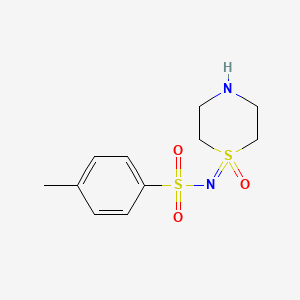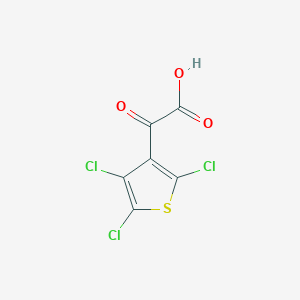amine](/img/structure/B15309917.png)
[(2-Ethylphenyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the benzene ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 2-ethylbenzyl chloride with methylamine under basic conditions can yield (2-Ethylphenyl)methylamine. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2-Ethylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(2-Ethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Ethylphenyl)methylamine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug development or industrial processes.
Comparison with Similar Compounds
(2-Ethylphenyl)methylamine can be compared with other similar compounds, such as:
Phenethylamine: A simpler amine with a phenyl group attached to an ethylamine chain.
Benzylamine: An amine with a benzyl group attached to the nitrogen atom.
N-Methylbenzylamine: Similar to (2-Ethylphenyl)methylamine but without the ethyl group on the benzene ring.
The uniqueness of (2-Ethylphenyl)methylamine lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8-11-2/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
BOQYKQZXQCRAGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


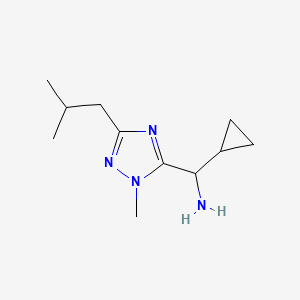
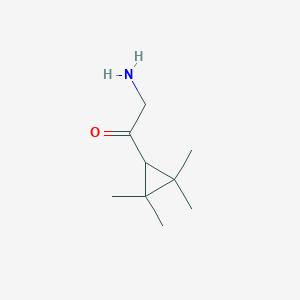
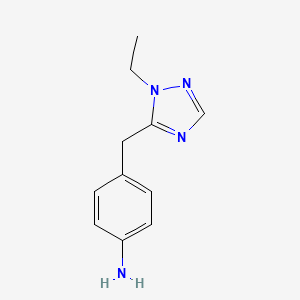


![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
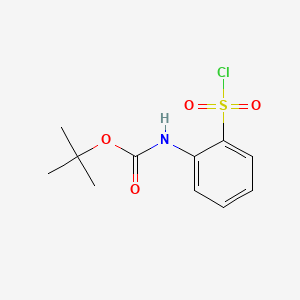
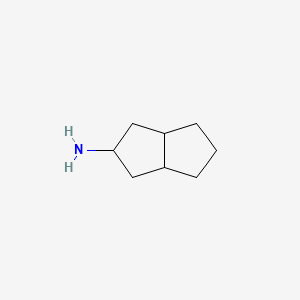
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)

